Cas no 919847-11-3 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)

N-4-(5-クロロチオフェン-2-イル)-1,3-チアゾール-2-イル-4-(プロパン-2-スルホニル)ベンズアミドは、高度に特異的な分子構造を有する化合物です。チオフェンおよびチアゾール環を基本骨格とし、プロパンスルホニル基が導入されたベンズアミド誘導体であり、優れた化学的安定性と生物学的活性を示します。特に、医薬品中間体や創薬研究における標的分子としての応用が期待され、選択的な分子相互作用が可能な点が特徴です。スルホニル基の存在により、溶解性や細胞膜透過性が改善されており、薬理学的プロファイルの最適化に寄与します。

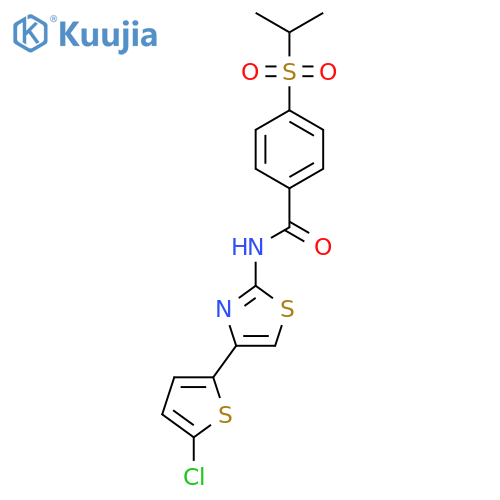

919847-11-3 structure

商品名:N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

- AKOS008136853

- 919847-11-3

- VU0501904-1

- N-[4-(5-CHLOROTHIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-(PROPANE-2-SULFONYL)BENZAMIDE

- F2831-0551

- Z441837222

- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide

- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide

-

- インチ: 1S/C17H15ClN2O3S3/c1-10(2)26(22,23)12-5-3-11(4-6-12)16(21)20-17-19-13(9-24-17)14-7-8-15(18)25-14/h3-10H,1-2H3,(H,19,20,21)

- InChIKey: LNBNWDYCXCNENP-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C2=CSC(=N2)NC(C2C=CC(=CC=2)S(C(C)C)(=O)=O)=O)S1

計算された属性

- せいみつぶんしりょう: 425.9933336g/mol

- どういたいしつりょう: 425.9933336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 603

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 141Ų

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2831-0551-5μmol |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-5mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-100mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-20μmol |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-50mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-15mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-20mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-4mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-10μmol |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2831-0551-3mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide |

919847-11-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

919847-11-3 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1189426-16-1(Sulfadiazine-13C6)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 152840-81-8(Valine-1-13C (9CI))

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量